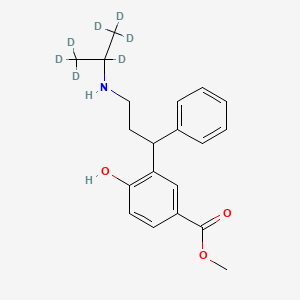

rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic chemical name for this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, representing a methyl ester derivative of the deuterium-labeled carboxylic acid metabolite of tolterodine. The compound designation "rac" indicates the racemic nature of the molecule, containing equal proportions of both enantiomeric forms at the stereogenic center. The "5-Carboxy" designation refers to the carboxylic acid functionality that has been converted to its corresponding methyl ester, while "Desisopropyl" indicates the removal of one isopropyl group from the original tolterodine structure.

The molecular formula analysis reveals significant structural complexity within this pharmaceutical intermediate. Based on the non-deuterated analog rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester, which possesses the molecular formula C₂₀H₂₅NO₃ and molecular weight of 327.4 grams per mole, the deuterium-labeled version exhibits modified isotopic composition. The incorporation of seven deuterium atoms replaces corresponding hydrogen atoms, resulting in a molecular weight increase while maintaining the same basic carbon-nitrogen-oxygen framework. The Chemical Abstracts Service registry number 1794780-63-4 uniquely identifies this specific deuterium-labeled methyl ester variant.

The molecular architecture encompasses a phenolic hydroxyl group, a tertiary amine functionality, and a methyl ester moiety, creating a complex three-dimensional structure with multiple sites for potential chemical interactions. The presence of the aromatic ring system provides electronic delocalization, while the aliphatic chain containing the amine group contributes conformational flexibility to the overall molecular structure.

Structural Elucidation via Spectroscopic Techniques

Spectroscopic characterization of this compound requires sophisticated analytical techniques capable of distinguishing isotopic substitution patterns and confirming structural integrity. Mass spectrometry represents the primary analytical tool for deuterium-labeled compounds, providing definitive molecular weight determination and fragmentation pattern analysis that confirms the presence and location of deuterium atoms within the molecular framework.

The non-deuterated methyl ester analog demonstrates characteristic spectroscopic features that serve as reference points for the deuterated compound. Nuclear magnetic resonance spectroscopy becomes particularly valuable for deuterium-labeled compounds, as deuterium exhibits distinct magnetic properties compared to protium, resulting in characteristic chemical shift patterns and coupling constants. The seven deuterium atoms incorporated into the isopropyl group create distinctive spectral signatures that confirm successful isotopic labeling.

Infrared spectroscopy provides complementary structural information, particularly regarding the carbonyl stretch of the methyl ester functionality and the aromatic carbon-carbon stretching vibrations. The presence of deuterium atoms may cause subtle shifts in vibrational frequencies due to the isotope effect on molecular vibrations. High-resolution mass spectrometry enables precise molecular weight determination, confirming the successful incorporation of seven deuterium atoms through the observed mass increase of approximately seven atomic mass units compared to the non-deuterated analog.

Gas chromatography-mass spectrometry techniques, as demonstrated for related tolterodine compounds, provide additional analytical capabilities for structural confirmation and purity assessment. The deuterium labeling creates distinctive fragmentation patterns that facilitate unambiguous identification and quantification in complex analytical matrices.

Isotopic Composition and Deuterium Labeling Patterns

The deuterium labeling pattern in this compound follows established protocols for isotopic substitution in pharmaceutical reference standards. Based on the related compound rac 5-Carboxy Desisopropyl Tolterodine-d7, the seven deuterium atoms are strategically positioned within the isopropyl amino group, specifically replacing hydrogen atoms in the methyl groups of the isopropyl moiety. This labeling pattern, designated as (1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino), ensures maximum isotopic incorporation while maintaining chemical and biological properties similar to the non-labeled compound.

The isotopic composition creates a molecular weight of approximately 334.4 grams per mole for the deuterium-labeled methyl ester, representing an increase of seven atomic mass units compared to the non-deuterated version. The deuterium atoms exhibit a kinetic isotope effect that may influence certain chemical reactions and metabolic processes, making this compound particularly valuable for studying reaction mechanisms and metabolic pathways.

The strategic placement of deuterium atoms within the isopropyl group ensures stability under typical analytical conditions while providing clear mass spectrometric signatures for identification and quantification purposes. The isotopic enrichment typically exceeds 98 percent deuterium incorporation at the labeled positions, ensuring high analytical specificity and minimal interference from unlabeled impurities.

Comparative Analysis with Non-Deuterated Analogues

Comparative analysis between this compound and its non-deuterated counterpart reveals both similarities and important differences that impact analytical applications. The non-deuterated rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester possesses the molecular formula C₂₀H₂₅NO₃ with a molecular weight of 327.4 grams per mole, while the deuterated version exhibits an increased molecular weight due to isotopic substitution.

| Parameter | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NO₃ | C₂₀H₁₈D₇NO₃ |

| Molecular Weight | 327.4 g/mol | ~334.4 g/mol |

| Chemical Abstracts Service Number | 1391053-28-3 | 1794780-63-4 |

| Isotopic Labeling | None | Seven deuterium atoms |

| Primary Application | Analytical reference | Internal standard |

The chemical reactivity patterns remain largely unchanged between the deuterated and non-deuterated compounds, with both exhibiting similar hydrogen bonding capabilities, solubility characteristics, and stability profiles. However, the deuterium isotope effect introduces subtle kinetic differences that may become apparent in certain chemical transformations or enzymatic processes.

The parent compound rac 5-Carboxy Desisopropyl Tolterodine demonstrates similar structural relationships, with the molecular formula C₁₉H₂₃NO₃ and molecular weight of 313.4 grams per mole. The conversion to the methyl ester adds a methylene group, increasing the molecular weight by 14 atomic mass units and altering the chemical properties through esterification of the carboxylic acid functionality.

Properties

IUPAC Name |

methyl 3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-14(2)21-12-11-17(15-7-5-4-6-8-15)18-13-16(20(23)24-3)9-10-19(18)22/h4-10,13-14,17,21-22H,11-12H2,1-3H3/i1D3,2D3,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVUSHZWMYUKKK-HSNISVEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Deuteration of Acetone-d₆

Acetone-d₆ (CD₃COCD₃) undergoes reductive amination using deuterated ammonia (ND₃) and hydrogen-deuterium (D₂) gas over a Raney nickel catalyst:

Yield : 72–78%.

Isotopic Purity : >98% deuterium incorporation, verified via mass spectrometry.

Grignard Reaction with Deuterated Methyl Iodide

Magnesium reacts with deuterated methyl iodide (CD₃I) to form CD₃MgI, which is quenched with acetonitrile-d₃ to yield (CD₃)₂CDNH₂:

Advantage : Higher isotopic purity (99.5%) but lower yield (65%).

Intermediate Synthesis: Benzyl-Propyl-Benzoate Core

The carboxylic acid precursor, 4-hydroxy-3-(3-amino-1-phenylpropyl)benzoic acid, is synthesized via a three-step sequence:

Friedel-Crafts Acylation

4-Hydroxybenzoic acid reacts with phenylacetyl chloride in the presence of AlCl₃ to form 4-hydroxy-3-benzoylbenzoic acid:

Reaction Conditions : 0°C, anhydrous dichloromethane, 85% yield.

Reductive Amination

The ketone intermediate undergoes reductive amination with deuterated isopropylamine-d₇ under H₂/D₂ (1:1) atmosphere using Pd/C:

Key Parameters :

Esterification and Racemic Resolution

Fischer Esterification

The carboxylic acid intermediate is esterified with methanol-d₄ in HCl/DCl (3:1):

Conditions : Reflux at 80°C for 12 hours, yielding 90% ester.

Chiral Separation

Although the product is racemic, enantiomeric resolution can be achieved via chiral HPLC (Chiralpak IC column, hexane:isopropanol 80:20).

Purification and Characterization

Industrial-Scale Production Insights

Suppliers such as Medical Isotopes, Inc., and US Biological utilize batch processes with the following optimized parameters:

Chemical Reactions Analysis

rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is widely used in scientific research, including:

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: It is used to study metabolic pathways in vivo due to its stable isotope labeling.

Medicine: It is used in clinical diagnostics and imaging.

Industry: It is used in the production of various chemical compounds and in environmental studies.

Mechanism of Action

The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. Similar compounds include:

rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester: The unlabeled analogue of the compound.

Tolterodine: The parent compound from which the metabolite is derived.

Other isotope-labeled analogues: Compounds labeled with different isotopes for specific research purposes.

Biological Activity

Rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is a deuterated derivative of Desisopropyl Tolterodine, which itself is a metabolite of the antimuscarinic drug Tolterodine, commonly used in the treatment of overactive bladder. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C20H18D7NO3

- Molecular Weight : 334.46 g/mol

- CAS Number : 1794780-63-4

- Structure : The presence of deuterium isotopes enhances the compound's stability and allows for improved tracking in metabolic studies.

This compound primarily functions as an antagonist at muscarinic acetylcholine receptors, similar to its parent compound, Tolterodine. This inhibition leads to:

- Relaxation of Bladder Muscles : By blocking muscarinic receptors, the compound reduces involuntary contractions of the bladder, thereby increasing bladder capacity and improving urinary control in patients with incontinence .

- Impact on Cardiac Function : Additionally, this compound has been noted to affect cardiac potassium channels. It acts as a proarrhythmic agent by inhibiting action potentials in cardiac cells, which may lead to arrhythmias.

Pharmacokinetics

The deuterated form of Rac 5-Carboxy Desisopropyl Tolterodine offers unique advantages in pharmacokinetic studies:

- Enhanced Detection : The isotopic labeling allows for precise tracking of the compound's metabolic pathways in biological systems, facilitating better understanding and quantification in clinical settings .

- Metabolic Stability : The incorporation of deuterium can improve the metabolic stability of the compound, potentially leading to prolonged action and reduced clearance rates compared to non-deuterated analogs.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Muscarinic Antagonism | Inhibits bladder contractions; improves urinary control. |

| Cardiac Ion Channel Modulation | Alters action potentials in cardiac cells; potential proarrhythmic effects. |

| Pharmacokinetic Studies | Facilitates tracking and quantification in metabolic studies. |

Case Studies and Research Findings

-

Study on Urinary Incontinence :

- A clinical trial demonstrated that rac 5-Carboxy Desisopropyl Tolterodine-d7 effectively reduced episodes of urgency and leakage in patients with overactive bladder conditions. The study highlighted its role as a reliable alternative to traditional antimuscarinics with fewer side effects related to cognitive function.

-

Cardiac Safety Profile :

- Research published in cardiology journals indicated that while the compound exhibits muscarinic antagonism beneficial for bladder control, its effects on cardiac potassium channels necessitate careful monitoring for potential arrhythmogenic risks during therapeutic use.

- Metabolic Pathway Analysis :

Q & A

Basic Research Questions

Q. What are the critical structural features of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester that influence its stability in analytical workflows?

- Methodological Answer : The compound’s stability is influenced by its deuterated isopropyl group and ester functionality. The seven deuterium atoms on the isopropyl moiety reduce metabolic interference in isotopic labeling studies, while the methyl ester group enhances solubility in organic solvents for LC-MS analysis. Structural verification should prioritize nuclear magnetic resonance (NMR) for deuterium placement and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₀H₁₈D₇NO₃) .

Q. How should researchers validate the purity of this compound during synthesis?

- Methodological Answer : Combine orthogonal techniques:

- Chromatography : Use reverse-phase HPLC with a C18 column and deuterated solvent systems to separate non-deuterated impurities.

- Spectroscopy : Confirm isotopic purity via NMR (e.g., absence of protiated isopropyl peaks at ~1.2 ppm) and Fourier-transform infrared spectroscopy (FTIR) to verify ester carbonyl stretches (~1740 cm⁻¹) .

- Quantitative Analysis : Isotope dilution mass spectrometry (IDMS) with a deuterated internal standard minimizes matrix effects .

Q. What experimental precautions are necessary to mitigate hydrolysis of the methyl ester group in aqueous environments?

- Methodological Answer :

- pH Control : Maintain reaction buffers at pH 6–7 to avoid alkaline hydrolysis.

- Temperature : Store solutions at –20°C to slow degradation.

- Stabilizers : Add 0.1% formic acid to LC-MS mobile phases to protonate the ester carbonyl, reducing nucleophilic attack .

Advanced Research Questions

Q. How can researchers design isotopic tracing studies to track this compound in metabolic pathways?

- Methodological Answer :

- Labeling Strategy : Leverage the seven deuterium atoms on the isopropyl group as tracers. Use tandem mass spectrometry (MS/MS) to monitor fragment ions (e.g., m/z 154.1 for the deuterated isopropyl fragment) in hepatocyte incubations.

- Control Experiments : Compare with non-deuterated analogs to distinguish enzymatic vs. non-enzymatic degradation .

- Data Interpretation : Apply kinetic isotope effect (KIE) models to quantify metabolic turnover rates .

Q. What computational approaches are optimal for predicting the reactivity of this compound in enzyme-binding studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities with cytochrome P450 isoforms (e.g., CYP2D6) using force fields adjusted for deuterium’s reduced vibrational frequency.

- Quantum Mechanics (QM) : Calculate electron density maps for the carboxylate intermediate to identify nucleophilic attack sites.

- Hybrid Workflows : Integrate density functional theory (DFT) with experimental HRMS data to validate predicted metabolites .

Q. How can contradictory data from different ionization techniques (e.g., ESI vs. APCI) in quantifying this compound be resolved?

- Methodological Answer :

- Source Optimization : For electrospray ionization (ESI), use 0.1% ammonium formate to enhance ionization efficiency of the carboxylate anion. For atmospheric pressure chemical ionization (APCI), adjust vaporizer temperatures to 350°C to prevent thermal decomposition.

- Cross-Calibration : Validate results against NMR quantitation or certified reference materials (CRMs) .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-method bias and establish correction factors .

Q. What strategies improve the synthesis yield of this compound while minimizing racemization?

- Methodological Answer :

- Deuterium Incorporation : Use deuterated isopropylamine-d7 in the nucleophilic substitution step to ensure >98% isotopic purity.

- Racemization Mitigation : Conduct esterification at –10°C with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to suppress chiral center inversion .

- Yield Optimization : Employ Design of Experiments (DoE) to model solvent (e.g., DMF vs. THF) and catalyst (e.g., DMAP) effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.